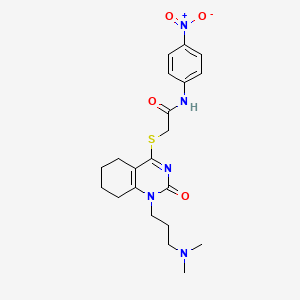

N-(2-(furan-2-yl)-2-hydroxypropyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

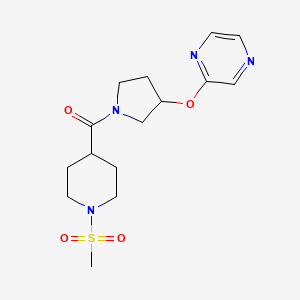

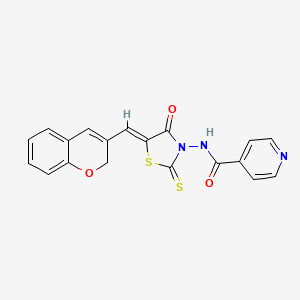

The compound “N-(2-(furan-2-yl)-2-hydroxypropyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide” is a complex organic molecule. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom . It also contains a 1,2,3-triazole ring, which is a five-membered ring containing two carbon atoms and three nitrogen atoms . The presence of these functional groups could suggest that this compound may have interesting chemical and biological properties.

Molecular Structure Analysis

Again, without specific data, I can only provide a general analysis. The furan ring in the compound is aromatic and planar. The triazole ring is also planar and aromatic. These planar, aromatic structures often allow for pi-pi stacking interactions, which can be important in biological systems .Chemical Reactions Analysis

Furan rings can undergo electrophilic aromatic substitution reactions. They are more reactive than benzene due to the presence of the more electronegative oxygen atom . Triazole rings can act as ligands in coordination chemistry, binding to metal atoms through the nitrogen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. Some general predictions can be made based on the functional groups present in this compound. For example, the presence of the amide group suggests that this compound could form hydrogen bonds . The aromatic rings could contribute to its stability and possibly its solubility in organic solvents .Applications De Recherche Scientifique

Antibacterial Activity

Furan derivatives, such as the compound , have been found to have significant antibacterial activity . They have been used in the creation of numerous innovative antibacterial agents to combat microbial resistance .

Antimicrobial Drugs

Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics. They have been employed as medicines in a number of distinct disease areas .

Therapeutic Advantages

Furan has a variety of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .

Synthesis of Novel Compounds

The compound can be used in the synthesis of novel compounds. For instance, the radical bromination of the methyl group of a compound with NBS/AIBN in CCl4 under reflux gave a brominated intermediate .

Exercise and Fitness Supplements

Orientations Futures

Mécanisme D'action

Target of Action

The compound “N-(2-(furan-2-yl)-2-hydroxypropyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide” is a complex organic molecule that contains a furan ring and a 1,2,3-triazole ring. Both furan and triazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties

Mode of Action

The mode of action of “N-(2-(furan-2-yl)-2-hydroxypropyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide” would likely involve interactions with biological targets via the furan and triazole rings. Furan derivatives are known to interact with various biomolecules like proteins and amino acids . Triazole rings, on the other hand, are often involved in hydrogen bonding and can act as a bioisostere for various functional groups, potentially modulating the biological activity of the compound .

Biochemical Pathways

Without specific studies on “N-(2-(furan-2-yl)-2-hydroxypropyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide”, it’s difficult to say exactly which biochemical pathways it might affect. Both furan and triazole derivatives have been found to interfere with a variety of biochemical processes, including cell division, protein synthesis, and enzymatic activity .

Result of Action

The molecular and cellular effects of “N-(2-(furan-2-yl)-2-hydroxypropyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide” would depend on its specific targets and mode of action. Given the known activities of furan and triazole derivatives, it could potentially have effects on cell growth, protein function, and other cellular processes .

Propriétés

IUPAC Name |

N-[2-(furan-2-yl)-2-hydroxypropyl]-1-methyltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O3/c1-11(17,9-4-3-5-18-9)7-12-10(16)8-6-15(2)14-13-8/h3-6,17H,7H2,1-2H3,(H,12,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INLFTVTYLMTBTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=CN(N=N1)C)(C2=CC=CO2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(Hydroxymethyl)-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2561643.png)

![4-chloro-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide](/img/structure/B2561648.png)

![3-chloro-4-methoxy-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2561652.png)

![(1R,5S)-8-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B2561654.png)